Cas no 116056-07-6 (3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro-)

3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro- is a heterocyclic compound featuring a fused pyrrolo-triazolone structure, which is of significant interest in medicinal and synthetic chemistry. Its unique scaffold combines a pyrrole ring with a triazolone moiety, offering versatile reactivity for the development of pharmacologically active molecules. The tetrahydro modification enhances stability while retaining functional group compatibility, making it a valuable intermediate for the synthesis of bioactive compounds. This structure is particularly relevant in the design of enzyme inhibitors and receptor modulators due to its ability to mimic natural heterocycles. Its well-defined chemical properties facilitate precise modifications, supporting applications in drug discovery and agrochemical research.
3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro- structure
116056-07-6 structure
商品名:3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro-
CAS番号:116056-07-6
MF:C5H7N3O
メガワット:125.12858
MDL:MFCD15203777
CID:131055
PubChem ID:15105328

3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro- 化学的及び物理的性質

名前と識別子

    • 3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro-
    • 2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-3-one
    • 3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro-(9CI)
    • 2,5,6,7-Tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazol-3-one
    • 116056-07-6
    • MFCD15203777
    • F75638
    • AKOS002684151
    • CS-0526719
    • DTXSID101200389
    • SCHEMBL3521826
    • 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one
    • 2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazol-3-one
    • BS-50956
    • 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c]-1,2,4-triazol-3-one
    • 2H,5H,6H,7H-PYRROLO[2,1-C][1,2,4]TRIAZOL-3-ONE
    • 2H,3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-one
    • MDL: MFCD15203777
    • インチ: InChI=1S/C5H7N3O/c9-5-7-6-4-2-1-3-8(4)5/h1-3H2,(H,7,9)
    • InChIKey: WTMDBOJIFXBWBL-UHFFFAOYSA-N
    • ほほえんだ: O=C1NN=C2CCCN12

計算された属性

  • せいみつぶんしりょう: 125.05901
  • どういたいしつりょう: 125.058911855g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 44.7Ų

じっけんとくせい

  • PSA: 44.7

3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1221356-1g
6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one
116056-07-6 95%
1g
$600 2024-06-03
Aaron
AR009QR4-1g
3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro-(9CI)
116056-07-6 98%
1g
$129.00 2025-02-12
abcr
AB541124-500mg
2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazol-3-one, 90%; .
116056-07-6 90%
500mg
€410.10 2024-08-02
abcr
AB541124-250mg
2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazol-3-one, 90%; .
116056-07-6 90%
250mg
€282.70 2024-08-02
1PlusChem
1P009QIS-100mg
3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro-(9CI)
116056-07-6 ≥98.0%
100mg
$187.00 2023-12-26
1PlusChem
1P009QIS-250mg
3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro-(9CI)
116056-07-6 ≥98.0%
250mg
$263.00 2023-12-26
1PlusChem
1P009QIS-1g
3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro-(9CI)
116056-07-6 ≥98.0%
1g
$619.00 2023-12-26
Aaron
AR009QR4-10g
3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro-(9CI)
116056-07-6 98%
10g
$1286.00 2023-12-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ924-250mg
2H,3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-one
116056-07-6 95%
250mg
¥441.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ924-100mg
2H,3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-one
116056-07-6 95%
100mg
¥263.0 2024-04-25

3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro- 関連文献

3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro-に関する追加情報

Introduction to 3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro (CAS No. 116056-07-6) and Its Emerging Applications in Chemical Biology

The compound 3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro (CAS No. 116056-07-6) represents a structurally intriguing heterocyclic scaffold that has garnered significant attention in the realm of chemical biology and drug discovery. Its unique combination of a pyrrolopyrazine core fused with a triazolone moiety presents a versatile platform for the development of novel bioactive molecules. This introduction delves into the compound's chemical properties, its significance in medicinal chemistry, and its potential applications as highlighted by recent research advancements.

The molecular structure of 3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro (CAS No. 116056-07-6) encompasses a pyrrolopyrazine ring system substituted with a triazolone group at the 3-position. This arrangement introduces multiple reactive sites that can be exploited for further functionalization. The tetrahydro substitution at the 2-position adds an additional layer of complexity, influencing both the electronic and steric properties of the molecule. Such structural features make it an attractive candidate for exploring new pharmacophores in medicinal chemistry.

In recent years, there has been a surge in interest toward heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. The pyrrolopyrazine scaffold has been extensively studied for its role in various pharmacological targets, including kinase inhibition and antimicrobial properties. The incorporation of a triazolone group enhances the molecule's potential to interact with biological targets through hydrogen bonding and other non-covalent interactions. This has prompted researchers to explore its utility in developing novel therapeutic agents.

One of the most compelling aspects of 3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro (CAS No. 116056-07-6) is its versatility in serving as a building block for more complex derivatives. Researchers have leveraged this scaffold to design molecules with enhanced binding affinity and selectivity for specific biological targets. For instance, studies have demonstrated its potential in modulating enzyme activity and receptor binding. These findings underscore the compound's significance as a lead compound in drug discovery efforts.

The synthesis of 3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro (CAS No. 116056-07-6) involves multi-step organic transformations that highlight its synthetic accessibility while maintaining structural integrity. Recent advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. Such improvements are crucial for facilitating further exploration in medicinal chemistry and ensuring adequate supplies for preclinical studies.

Recent research has also explored the pharmacokinetic properties of derivatives derived from 3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one, focusing on optimizing bioavailability and metabolic stability. These studies have provided valuable insights into how structural modifications can influence drug-like properties. The tetrahydro substitution plays a critical role in modulating solubility and permeability characteristics of the resulting compounds.

The biological activity of 3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one, particularly its derivatives,has been investigated across various disease models. Preliminary findings suggest potential applications in oncology,neurodegenerative disorders,and infectious diseases。These explorations are supported by computational modeling approaches that predict favorable interactions between the compound's structure and biological targets.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one。These technologies enable high-throughput virtual screening,identifying novel derivatives with enhanced therapeutic profiles。The combination of experimental validation with computational predictions offers a robust framework for advancing preclinical development.

Future directions for research on 3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one include exploring its role in modulating epigenetic mechanisms。Recent studies have highlighted the importance of epigenetic regulators in various pathological conditions,making them attractive therapeutic targets。The unique structural features of this compound make it a compelling candidate for developing small-molecule epigenetic modulators。

In conclusion,3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one, CAS No. 116056-07-6, stands out as a versatile scaffold with significant potential in chemical biology and drug discovery。Its unique structural attributes,combined with recent advancements in synthetic and computational methodologies,position it as a valuable asset for developing novel therapeutic agents。Further exploration into its biological activities and pharmacokinetic properties will undoubtedly uncover new opportunities for medical intervention across multiple disease areas。

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清らかである:99%
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価格 ($):356.0